BRD9 Degrader-4

Epigenetics PROTAC BRD9 Degradation

Traditional BRD9 bromodomain inhibitors fail to eliminate scaffolding functions. BRD9 Degrader-4 (BRD9c) is a molecular glue that recruits E3 ligase to induce targeted BRD9 proteasomal degradation (DC50 ≤25 nM). Unlike PROTAC degraders (e.g., dBRD9) with divergent ternary complex stability and off-target profiles, this Amphista-origin tool enables precise degradation-dependent phenotyping in AML and synovial sarcoma models. - Degradation potency: DC50 ≤25 nM - Mechanism: Putative molecular glue (CRBN-dependent) - Application: Selectivity profiling vs. dBRD9 & Novartis-series degraders - Ideal for: SPR, cryo-EM ternary complex studies

Molecular Formula C30H40N4O4
Molecular Weight 520.7 g/mol
Cat. No. B15620759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD9 Degrader-4
Molecular FormulaC30H40N4O4
Molecular Weight520.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H40N4O4/c1-20-21(2)28(35)32(6)18-24(20)22-14-26(37-7)25(27(15-22)38-8)19-33-10-9-11-34(13-12-33)29(36)23(17-31)16-30(3,4)5/h14-16,18H,9-13,19H2,1-8H3/b23-16+
InChIKeyFRHWLDNQCXFAJM-XQNSMLJCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD9 Degrader-4 Technical Baseline


BRD9 Degrader-4 (also known as BRD9c) is a bifunctional molecule engineered to induce targeted degradation of Bromodomain-containing protein 9 (BRD9), a key subunit of the SWI/SNF chromatin remodeling complex implicated in synovial sarcoma and acute myeloid leukemia (AML) [1]. Unlike traditional inhibitors that merely block the BRD9 bromodomain, this compound functions as a molecular glue, recruiting the E3 ubiquitin ligase to BRD9, leading to its ubiquitination and subsequent proteasomal degradation [2]. This mechanism achieves a degradation potency of DC50 ≤ 25 nM, offering a distinct pharmacological approach by eliminating BRD9's scaffolding functions rather than just its acetyl-lysine reading activity .

Why BRD9 Degrader-4 Cannot Be Swapped


Substituting BRD9 Degrader-4 with other in-class degraders, such as dBRD9 or candidates from the Novartis patent series, introduces significant experimental risk due to divergent degradation mechanisms, selectivity windows, and chemical starting points. BRD9 Degrader-4 is classified as a molecular glue, which fundamentally differs from the heterobifunctional PROTAC architecture of dBRD9 (which uses a VHL or CRBN recruiter linked to a bromodomain inhibitor) [1]. This mechanistic distinction can lead to differences in the ternary complex's stability, ubiquitination kinetics, and resultant off-target degradation profiles [2]. Moreover, slight structural variations in the warhead or linker can drastically alter selectivity against the BET family (BRD2/3/4), making potency data from analogs non-transferable [3].

BRD9 Degrader-4 Differentiation Evidence


Enhanced Degradation Potency vs. dBRD9

BRD9 Degrader-4 demonstrates a DC50 of ≤ 25 nM for BRD9 degradation, which is approximately 2.8-fold more potent than the first-generation PROTAC dBRD9, which exhibited a pDC50 of 7.0 (equivalent to a DC50 of ~100 nM) [1]. This comparison, based on cross-study data, supports the notion that the molecular glue mechanism of BRD9 Degrader-4 achieves degradation at a lower concentration benchmark.

Epigenetics PROTAC BRD9 Degradation Potency

Molecular Glue Mechanism vs. PROTAC

BRD9 Degrader-4 is described as a bifunctional 'molecular glue' in its patent (WO2023242597A1), contrasting with the heterobifunctional PROTAC design of dBRD9, which uses a PEG linker to tether a BRD9 inhibitor to a Cereblon ligand [1][2]. The molecular glue mechanism typically induces protein-protein interactions that can result in more stable ternary complexes and distinct degradation selectivity profiles, a property that is not shared by classic PROTACs which depend on flexible linkers [2].

Molecular Glue PROTAC Mechanism of Action BRD9

Chemical Backbone and IP Position

The core chemical structure of BRD9 Degrader-4 (CAS 3024541-39-4, molecular formula C30H40N4O4) originates from Amphista Therapeutics' patent WO2023242597A1 [1]. This differentiates it from the Novartis-derived series (CAS 2633632-34-3, formula C42H49FN6O7) protected under WO 2021/055295 A1, which employs a different linker and E3 ligase recruiting element [2]. The distinct chemical space provides a separate freedom-to-operate (FTO) landscape for groups translating research into drug development.

Chemical Structure Intellectual Property Procurement BRD9

Potency Context vs. Novartis Degrader Series

While BRD9 Degrader-4 displays a DC50 of ≤ 25 nM, a review of related patent landscapes reveals that Novartis's optimized degraders (e.g., compound 49) can achieve a DC50 as low as 1.0 nM [1]. This indicates that BRD9 Degrader-4 does not represent the absolute potency ceiling but occupies a differentiated, highly active potency node (≤25 nM) that may offer advantages in selectivity or physiochemical properties not captured by DC50 alone [1].

BRD9 Degradation DC50 Benchmarking Structure-Activity Relationship

BRD9 Degrader-4 Application Scenarios


Scaffolding vs. Reader Functions in AML

In acute myeloid leukemia (AML) cell lines where BRD9 has been identified as a selective dependency, BRD9 Degrader-4 enables researchers to distinguish between pharmacological bromodomain inhibition and the complete protein ablation required to block scaffolding functions [1]. Its DC50 of ≤ 25 nM ensures strong degradation at concentrations that can be compared head-to-head with matched bromodomain inhibitors (e.g., I-BRD9), isolating the degradation-dependent phenotype [2].

Degrader Selectivity Profiling in Synovial Sarcoma

Given its distinct molecular glue architecture and Amphista Therapeutics origin, BRD9 Degrader-4 serves as a critical comparator tool for academic groups profiling the selectivity landscape of BRD9 degraders [1]. By running BRD9 Degrader-4 alongside dBRD9 and Novartis-series degraders in the same panel of synovial sarcoma cells, researchers can correlate differential degradation kinetics with downstream transcriptional effects, building a rationale for clinical candidate selection [2].

Cereblon-Dependent Ternary Complex Formation

BRD9 Degrader-4's putative molecular glue mechanism makes it an ideal tool compound for biophysical studies (e.g., SPR, cryo-EM) aiming to resolve the DDB1-CRBN-BRD9 ternary complex architecture [1]. Such studies are crucial for structure-based drug design of the next generation of selective BRD9 degraders, as the molecular glue interface is likely to reveal novel protein-protein interaction surfaces not accessible to traditional PROTACs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD9 Degrader-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.